molecular formula C27H29N3O3S2 B2728629 2-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-(2-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 393573-07-4

2-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-(2-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2728629
CAS No.: 393573-07-4
M. Wt: 507.67
InChI Key: TYCARPCPGFONAD-UHFFFAOYSA-N
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Description

2-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-(2-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a piperidine ring, a thienopyrimidine core, and a methoxyphenyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-(2-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 4-benzylpiperidine with an appropriate acylating agent to form the corresponding acyl derivative. This intermediate is then subjected to further reactions, including thiolation and cyclization, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-(2-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-(2-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various signaling pathways, leading to the desired therapeutic effects. For example, the compound may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and neuronal activity .

Properties

IUPAC Name

2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O3S2/c1-33-23-10-6-5-9-22(23)30-26(32)25-21(13-16-34-25)28-27(30)35-18-24(31)29-14-11-20(12-15-29)17-19-7-3-2-4-8-19/h2-10,20H,11-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYCARPCPGFONAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C3=C(CCS3)N=C2SCC(=O)N4CCC(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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